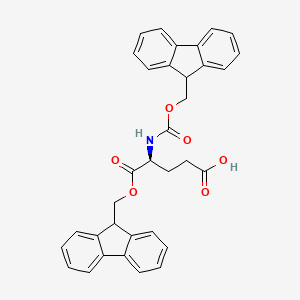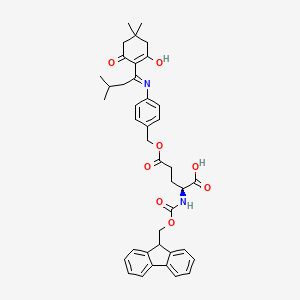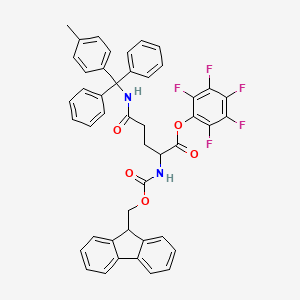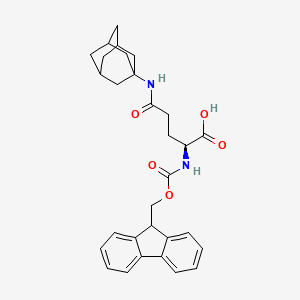
214852-39-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
214852-39-8 is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as 2,3-dimethoxy-5-methyl-1,4-benzoquinone, has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in a range of fields.
科学的研究の応用
Biochemistry
Application Summary
In biochemistry, Fmoc-D-Asp(O-2-PhiPr)-OH is utilized in proteomics research, particularly in peptide synthesis . It serves as a building block for creating peptides with specific sequences, which are crucial for studying protein structure and function.
Methods of Application
The compound is incorporated into peptides via solid-phase peptide synthesis (SPPS). During SPPS, the Fmoc group protects the amino group, allowing for the sequential addition of amino acids to the growing peptide chain.
Results and Outcomes
The use of Fmoc-D-Asp(O-2-PhiPr)-OH in peptide synthesis has enabled the creation of complex peptides with high purity. This has facilitated the study of protein interactions and the development of peptide-based therapeutics.
Pharmacology
Application Summary
In pharmacology, this compound is applied in the synthesis of drug candidates, especially those that mimic or interfere with biological pathways involving aspartic acid residues .
Methods of Application
It is used to create pharmacologically active peptides through SPPS, where its incorporation can influence the activity and stability of the potential drug.
Results and Outcomes
Peptides synthesized using Fmoc-D-Asp(O-2-PhiPr)-OH have shown varied biological activities, contributing to the discovery of new therapeutic agents.
Medicinal Chemistry
Application Summary
In medicinal chemistry, the compound is instrumental in the design of enzyme inhibitors and receptor modulators that contain aspartic acid-like structures .
Methods of Application
It is used to synthesize analogs of biologically active molecules, with the aim of improving their binding affinity and selectivity towards biological targets.
Results and Outcomes
The synthesized analogs have provided insights into the structure-activity relationships of potential drugs, aiding in the optimization of their medicinal properties.
Analytical Chemistry
Application Summary
Analytical chemists use Fmoc-D-Asp(O-2-PhiPr)-OH as a standard or reference compound in chromatography and mass spectrometry to identify and quantify aspartic acid derivatives .
Methods of Application
The compound is often used in calibration curves and as a control in analytical assays to ensure the accuracy and precision of the measurements.
Results and Outcomes
Its use has improved the reliability of analytical methods, allowing for the precise quantification of aspartic acid derivatives in complex samples.
Chemical Engineering
Application Summary
In chemical engineering, Fmoc-D-Asp(O-2-PhiPr)-OH is used in process development for the large-scale synthesis of peptides and peptide-like molecules .
Methods of Application
The compound is utilized in optimized reaction conditions to ensure efficient scale-up from laboratory to industrial production.
Results and Outcomes
The development of such processes has enabled the commercial production of peptides for various applications, including therapeutics and biomaterials.
This analysis provides a detailed overview of the diverse applications of Fmoc-D-Asp(O-2-PhiPr)-OH across different scientific fields, highlighting its significance in research and industry.
Building on the previous analysis, here’s an additional application of Fmoc-D-Asp(O-2-PhiPr)-OH in the field of environmental sustainability:
Environmental Sustainability in Peptide Synthesis
Application Summary
The compound plays a role in the development of greener chemical processes. In the context of peptide synthesis, efforts are being made to reduce the environmental impact by using less hazardous solvents and reagents .
Methods of Application
Fmoc-D-Asp(O-2-PhiPr)-OH is used in the Fmoc/tBu solid-phase peptide synthesis (SPPS), which is the method of choice for synthesizing peptides. Recent advancements aim to replace hazardous solvents like DMF, NMP, and CH2Cl2 with greener alternatives.
Results and Outcomes
The adoption of greener solvents has shown that they do not impair the synthetic process. This shift is expected to result in a smaller environmental footprint and reduced health risks for those involved in the synthesis process .
特性
CAS番号 |
214852-39-8 |
|---|---|
製品名 |
214852-39-8 |
分子式 |
C28H27NO6 |
分子量 |
473.53 |
InChI |
1S/C28H27NO6/c1-18(15-19-9-3-2-4-10-19)35-26(30)16-25(27(31)32)29-28(33)34-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,18,24-25H,15-17H2,1H3,(H,29,33)(H,31,32)/t18?,25-/m1/s1 |
InChIキー |
IGRGLXHQUZGSMV-IXXGTQFESA-N |
正規SMILES |
CC(CC1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
同義語 |
214852-39-8; Fmoc-D-Asp(OPp)-OH; FMOC-D-ASP-OH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



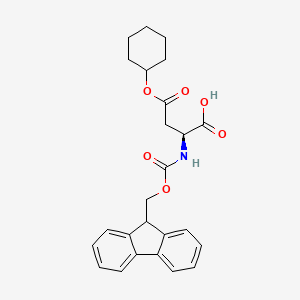
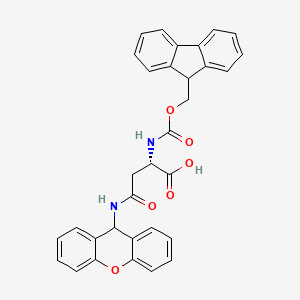
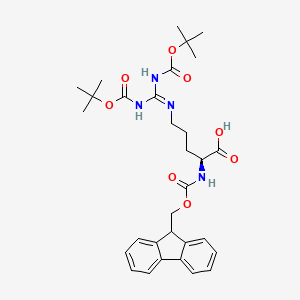
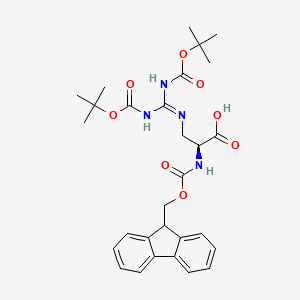
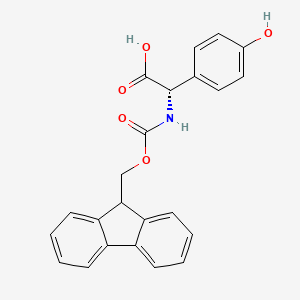
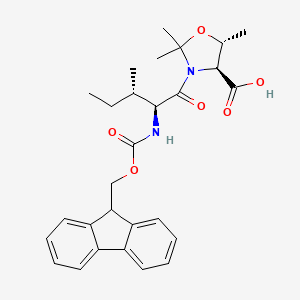

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)

